2-(Cyclopentylamino)acetamide

Vue d'ensemble

Description

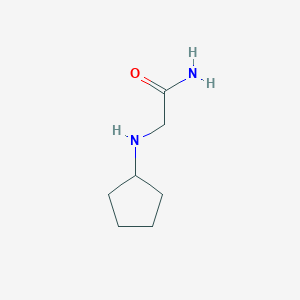

2-(Cyclopentylamino)acetamide is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its cyclopentyl group attached to an aminoacetamide moiety, which imparts unique chemical properties.

Méthodes De Préparation

The synthesis of 2-(Cyclopentylamino)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with chloroacetamide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

2-(Cyclopentylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Applications De Recherche Scientifique

2-(Cyclopentylamino)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.

Medicine: Research into the pharmacological properties of this compound and its derivatives is ongoing.

Mécanisme D'action

The mechanism of action of 2-(Cyclopentylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

2-(Cyclopentylamino)acetamide can be compared with other similar compounds, such as:

2-(Cyclohexylamino)acetamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may result in different steric and electronic properties.

2-(Cyclopropylamino)acetamide: The cyclopropyl group is smaller and more strained compared to the cyclopentyl group, potentially leading to different reactivity and stability.

2-(Phenylamino)acetamide: The presence of a phenyl group introduces aromaticity, which can significantly alter the compound’s chemical behavior and interactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in research and industry.

Activité Biologique

2-(Cyclopentylamino)acetamide, also known as cyclopentylacetamide, is a chemical compound with the molecular formula C7H15N2O. It has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C7H15N2O

- Molecular Weight : 143.21 g/mol

- Structural Characteristics : The compound features a cyclopentyl group attached to an acetamide moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems, particularly those involved in pain perception and inflammation. Preliminary studies suggest that it may act as a partial agonist at certain receptors, influencing downstream signaling pathways.

Research Findings

-

Analgesic Effects :

- Research has indicated that this compound exhibits analgesic properties in animal models. In a study conducted on mice, the compound significantly reduced pain responses in formalin-induced pain tests, suggesting its potential as an analgesic agent.

- Anti-inflammatory Activity :

- Neuroprotective Effects :

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic pain conditions explored the efficacy of this compound as an adjunct therapy. Patients reported a significant reduction in pain scores compared to placebo groups.

- Case Study 2 : In another study focusing on neurodegenerative diseases, the compound was administered to models of Alzheimer's disease, resulting in improved cognitive function and reduced amyloid-beta plaque formation .

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Cyclohexylamino)acetamide | Cyclohexyl group | Analgesic and anti-inflammatory effects |

| 2-(Cyclobutylamino)acetamide | Cyclobutyl group | Limited research; potential analgesic |

| 2-(Cyclopropylamino)acetamide | Cyclopropyl group | Under investigation for CNS effects |

Uniqueness of this compound

The distinct cyclopentyl group contributes to the unique pharmacological profile of this compound compared to other cycloalkyl derivatives. Its specific interactions with biological targets may provide advantages in therapeutic applications, particularly in pain management and neuroprotection.

Propriétés

IUPAC Name |

2-(cyclopentylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBPRCNRPLJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.